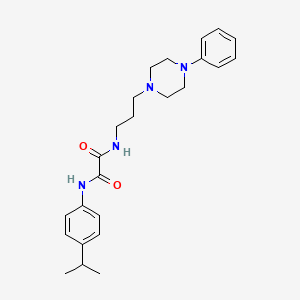

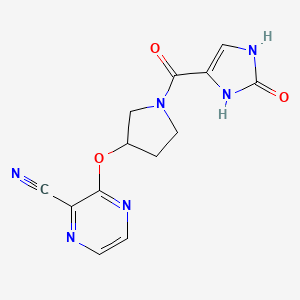

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel synthetic approach for related oxalamide compounds involves acid-catalyzed rearrangements and one-pot synthesis strategies, demonstrating high yields and operational simplicity. This methodology might offer insights into synthesizing structurally related compounds (Mamedov et al., 2016).

Molecular Structure Analysis

Studies on compounds with phenylpiperazine and oxalate components have detailed molecular structure through X-ray diffraction, highlighting the significance of non-covalent interactions in stabilizing the crystal structure. This analysis could be relevant to understanding the structural configuration of similar compounds (Jemai et al., 2023).

Chemical Reactions and Properties

Research involving the synthesis and characterization of related compounds provides insight into the reactivity and functional group transformations, such as N-acylation and oxime formation. These reactions underline the chemical versatility and potential reactivity pathways that could apply to compounds with similar molecular frameworks (Manimekalai & Sivakumar, 2010).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and thermal behavior, have been explored for compounds with structural similarities. Characterization techniques like FTIR, NMR, and thermal analysis provide comprehensive data that can be valuable for deducing the physical characteristics of related chemical entities (Essid et al., 2020).

科学的研究の応用

Synthesis and Structural Investigation

A novel synthetic pathway for di- and mono-oxalamides, which could potentially include N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method yields high-efficiency syntheses of anthranilic acid derivatives and oxalamides, indicating its applicability in preparing complex oxalamide structures like the subject compound for further pharmacological and material science applications (Mamedov et al., 2016).

Anticonvulsant Activity Exploration

Compounds structurally related to N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been synthesized and evaluated for their potential as anticonvulsant agents. A study synthesized a library of new hybrid compounds, demonstrating broad spectra of anticonvulsant activity across preclinical seizure models. This suggests that the structural framework of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could be explored for developing new antiepileptic drugs (Kamiński et al., 2015).

Antimycobacterial Agents

Derivatives of 1,5-diphenylpyrrole, which share a phenylpiperazine moiety with N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been investigated for their antimycobacterial activity. These compounds exhibit significant activity against Mycobacterium tuberculosis, suggesting that N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide and its analogs could be potential candidates for tuberculosis treatment (Biava et al., 2008).

Antidepressant Potential

The structure of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is similar to compounds that have shown potential as new classes of antidepressants. Specifically, 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, evaluated for serotonin reuptake inhibition and 5-HT1A receptor antagonism, indicate a dual pharmacological profile conducive to treating depression. This suggests the relevance of exploring the antidepressant potential of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (Martínez-Esparza et al., 2001).

Androgen Receptor Antagonist

N-arylpiperazine-1-carboxamide derivatives, structurally related to N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, have been synthesized and evaluated as nonsteroidal androgen receptor (AR) antagonists. These compounds exhibit potent AR antagonist activity and show promise in the treatment of prostate cancer, suggesting potential research applications of N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide in oncology (Kinoyama et al., 2005).

特性

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-19(2)20-9-11-21(12-10-20)26-24(30)23(29)25-13-6-14-27-15-17-28(18-16-27)22-7-4-3-5-8-22/h3-5,7-12,19H,6,13-18H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOBNAJWJXWNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)